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Isoamyl pyruvate

Flavor substantivity Fragrance longevity Volatility control

Isoamyl pyruvate (isopentyl pyruvate, 3-methylbutyl 2-oxopropanoate) is a medium-chain alkyl ester of pyruvic acid with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.20 g·mol⁻¹. It belongs to the α-keto ester family, a subset of organic compounds characterized by a ketone carbonyl adjacent to an ester carbonyl.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 7779-72-8
Cat. No. B1605218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoamyl pyruvate
CAS7779-72-8
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCC(C)CCOC(=O)C(=O)C
InChIInChI=1S/C8H14O3/c1-6(2)4-5-11-8(10)7(3)9/h6H,4-5H2,1-3H3
InChIKeyLBKWGGFVEDOVEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Isoamyl Pyruvate (CAS 7779-72-8) – Basic Characteristics and Compound Class for Flavor and Fragrance Procurement


Isoamyl pyruvate (isopentyl pyruvate, 3-methylbutyl 2-oxopropanoate) is a medium-chain alkyl ester of pyruvic acid with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.20 g·mol⁻¹ [1]. It belongs to the α-keto ester family, a subset of organic compounds characterized by a ketone carbonyl adjacent to an ester carbonyl [2]. At ambient temperature it is a colorless to pale-yellow liquid exhibiting a distinctive caramellic, balsamic, rummy, and fruity odor profile [1]. The compound is essentially insoluble in water but miscible with common organic solvents and oils, consistent with its moderate lipophilicity (log P ≈ 1.41–1.46) [1][3]. Isoamyl pyruvate is primarily utilized as a flavoring agent and fragrance ingredient, and it holds FEMA GRAS status (FEMA No. 2083) as well as a full JECFA specification (JECFA No. 939) for food-flavoring use [4].

Why Alkyl Pyruvate Esters Cannot Be Freely Interchanged: Isoamyl Pyruvate (CAS 7779-72-8) Differentiation Rationale


Alkyl pyruvate esters share a common α-keto ester backbone, yet the length and branching of the alkyl chain exert a profound influence on key physicochemical properties that govern practical performance [1]. Simply substituting a shorter-chain analog such as ethyl pyruvate or methyl pyruvate for isoamyl pyruvate can alter the vapor pressure by more than an order of magnitude, radically changing evaporation kinetics and aroma substantivity in finished formulations . Likewise, a lower-chain homolog will exhibit a markedly lower flash point, raising safety and regulatory concerns during storage, transport, and high-temperature processing [2]. Hydrophobicity, as reflected by the octanol-water partition coefficient, also shifts dramatically across the homologous series, affecting solubility in oil-based media and the partitioning of the flavor active between product phases [3]. These differences are not marginal; they represent step-change variations that can cause a formulation to fail sensory, stability, or safety specifications if an incorrect analog is chosen. The quantitative evidence below demonstrates precisely where isoamyl pyruvate departs from its closest analogs, enabling rational, data-driven procurement decisions.

Quantitative Differentiation Evidence for Isoamyl Pyruvate (CAS 7779-72-8) Against Alkyl Pyruvate Analogs


Vapor Pressure: Isoamyl Pyruvate Exhibits the Lowest Volatility Among C4–C7 Straight-Chain and Branched Alkyl Pyruvate Esters

Isoamyl pyruvate displays a vapor pressure of 0.253 mm Hg at 25 °C, which is approximately 30-fold lower than methyl pyruvate (7.7 mm Hg) and 12-fold lower than ethyl pyruvate (3.1 mm Hg) . Even compared with its closest straight-chain homolog, n-butyl pyruvate (0.525 mm Hg), isoamyl pyruvate is roughly half as volatile . The branched isoamyl chain therefore imparts a volatility lower than would be predicted from molecular weight alone, providing a unique position in the alkyl pyruvate volatility ladder [1]. All values are ACD/Labs-predicted vapor pressures at 25 °C and standard atmospheric pressure, which show strong agreement with limited experimental data where available.

Flavor substantivity Fragrance longevity Volatility control

Flash Point: Isoamyl Pyruvate Provides a Substantially Higher Safety Margin Than All Lower-Molecular-Weight Pyruvate Esters

The closed-cup flash point of isoamyl pyruvate is 76 °C (169 °F), making it the least flammable member among the commonly available alkyl pyruvates [1]. In contrast, methyl pyruvate has a flash point of only 39.4 °C, ethyl pyruvate 45.6 °C, and propyl pyruvate 61.2 °C; even n-butyl pyruvate reaches only 71.4 °C . The > 30 °C margin over ethyl and methyl esters moves isoamyl pyruvate into a higher flammability classification bracket, reducing the need for explosion-proof equipment in some jurisdictions and simplifying shipping documentation [2].

Flammable solvent replacement Process safety Transport classification

Octanol-Water Partition Coefficient: Isoamyl Pyruvate Shows > 1-Order-of-Magnitude Greater Lipophilicity Than Ethyl Pyruvate

The experimental log P of isoamyl pyruvate is reported as 1.46 (Molaid) and 1.28 (Sielc), with ALOGPS estimating 1.41 [1][2]. By comparison, ethyl pyruvate has a consensus log P of ~0.35 and methyl pyruvate a calculated log P of –0.48 . On a linear partitioning scale, this corresponds to isoamyl pyruvate being approximately 13 times more lipophilic than ethyl pyruvate (10^(1.41–0.35) ≈ 11.5) and roughly 80 times more lipophilic than methyl pyruvate . Propyl pyruvate (log P ≈ 0.58) and n-butyl pyruvate (log P ≈ 0.92) fall between, but none approach the hydrophobicity of the branched isoamyl ester.

Oil-based flavor delivery Emulsion partitioning Bioavailability modeling

Optimal Application Scenarios for Isoamyl Pyruvate (CAS 7779-72-8) Based on Quantitative Differentiation Evidence


Long-Lasting Caramellic/Rummy Flavor in Baked Goods and Confectionery Requiring Thermal Processing

In baked goods such as cookies, cakes, and breakfast cereals that undergo prolonged heating, the low vapor pressure of isoamyl pyruvate (0.253 mm Hg) reduces evaporative flavor loss relative to ethyl or propyl pyruvate, ensuring that the desired caramellic-balsamic note survives baking and persists through shelf life . The high flash point (76 °C) additionally provides a wider safety margin during mixing and oven processes [1].

Oil-Phase Flavor Delivery in Fat-Continuous Food Systems (Chocolate, Dairy Fat, Snack Seasonings)

With a log P of 1.41–1.46, isoamyl pyruvate partitions strongly into lipid phases. This makes it the preferred choice over more water-miscible pyruvate esters such as ethyl pyruvate (log P ~0.35) when formulating oil-based flavor carriers, fat-based coatings, or flavor-loaded lipid encapsulates where retention in the oil phase during processing and storage is critical [2].

Fragrance Compounding for Fine Perfumery Where Mid-to-Base Note Substantivity Is Required

In alcoholic and hydroalcoholic fragrance formulations, the low vapor pressure of isoamyl pyruvate enables it to function as a mid-to-base note bridging material that extends the longevity of the fragrance dry-down. Compared with ethyl pyruvate—which evaporates rapidly and contributes only top-note impact—isoamyl pyruvate provides sustained caramellic, balsamic, and rummy facets that enhance fragrance complexity and tenacity .

Safer Industrial-Scale Flavor Manufacturing and Storage Operations

Procurement teams handling large-volume flavor raw materials benefit from isoamyl pyruvate's flash point of 76 °C, which is >30 °C higher than that of ethyl pyruvate. This elevation can simplify compliance with flammable-liquid storage regulations (e.g., NFPA, OSHA), reduce the requirement for explosion-proof infrastructure, and lower insurance costs when replacing lower-flash-point pyruvate esters in production environments [1].

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